molecular formula C10H9IO2 B13931929 3-Cyclopropyl-5-iodobenzoic acid

3-Cyclopropyl-5-iodobenzoic acid

Cat. No.: B13931929
M. Wt: 288.08 g/mol
InChI Key: IGHLYDAEUKZZEX-UHFFFAOYSA-N
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Description

3-Cyclopropyl-5-iodobenzoic acid is a substituted benzoic acid derivative featuring a cyclopropyl group at the 3-position and an iodine atom at the 5-position of the benzene ring. Its molecular formula is C₁₀H₉IO₂, with a molecular weight of 276.09 g/mol.

Properties

Molecular Formula

C10H9IO2

Molecular Weight

288.08 g/mol

IUPAC Name

3-cyclopropyl-5-iodobenzoic acid

InChI

InChI=1S/C10H9IO2/c11-9-4-7(6-1-2-6)3-8(5-9)10(12)13/h3-6H,1-2H2,(H,12,13)

InChI Key

IGHLYDAEUKZZEX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=CC(=C2)I)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-5-iodobenzoic acid typically involves the iodination of a cyclopropyl-substituted benzoic acid derivative. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) under mild conditions .

Industrial Production Methods

Industrial production of 3-Cyclopropyl-5-iodobenzoic acid may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-5-iodobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclopropyl-5-iodobenzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-5-iodobenzoic acid involves its interaction with molecular targets through its functional groups. The cyclopropyl and iodine substituents can influence the compound’s reactivity and binding affinity to biological targets. Pathways involved may include enzyme inhibition or receptor modulation, depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic Acid (CAS: 775304-11-5)

  • Molecular Formula : C₁₂H₁₀N₂O₃ (MW: 230.22 g/mol) .
  • Key Differences :
    • The cyclopropyl group is part of an oxadiazole heterocycle rather than directly attached to the benzene ring.
    • Lacks iodine but includes a nitrogen-rich oxadiazole ring, which may enhance hydrogen-bonding capacity and metabolic stability compared to the iodine substituent.
  • Higher nitrogen content may influence bioavailability and interaction with biological targets.

3-Cyclohexylindeno[3,2-c]pyrazol-4-hydrazone (CAS: 946386-88-5)

  • Molecular Formula : C₁₆H₁₈N₄ (MW: 266.35 g/mol) .
  • Key Differences: Features a fused indeno-pyrazol core instead of a benzoic acid backbone. Cyclohexyl group (bulkier than cyclopropyl) and hydrazone functional group alter steric and electronic profiles.
  • Toxicological Considerations: Limited toxicological data reported, highlighting a common challenge in assessing novel cyclopropyl/cycloalkyl derivatives .

Cyclobenzaprine Hydrochloride-Related Compounds

  • Example: 5-[3-(Dimethylamino)propyl]-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol (MW: 293.40 g/mol) .
  • Key Differences :
    • Polycyclic structure with a tertiary amine group, diverging significantly from the planar benzoic acid scaffold.
    • Analytical methods (e.g., UV absorption, melting range tests) used for cyclobenzaprine impurities could be adapted for characterizing 3-cyclopropyl-5-iodobenzoic acid’s purity.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Notable Properties
3-Cyclopropyl-5-iodobenzoic acid C₁₀H₉IO₂ 276.09 Cyclopropyl, Iodine Carboxylic acid High lipophilicity (iodine)
3-(5-Cyclopropyl-oxadiazol-yl)benzoic acid C₁₂H₁₀N₂O₃ 230.22 Oxadiazole, Cyclopropyl Carboxylic acid, Oxadiazole Enhanced polarity, bioisostere potential
3-Cyclohexylindeno-pyrazol-hydrazone C₁₆H₁₈N₄ 266.35 Cyclohexyl, Hydrazone Hydrazone, Pyrazole Bulkier substituent, unstudied toxicity
Cyclobenzaprine Related Compound A C₂₀H₂₃NO 293.40 Dibenzocycloheptene, Amine Alcohol, Tertiary amine Rigid polycyclic framework

Research Findings and Implications

  • Cyclopropyl: Introduces ring strain, which may improve metabolic stability compared to bulkier cyclohexyl groups . Oxadiazole vs. Carboxylic Acid: Oxadiazole serves as a bioisostere for carboxylic acids, offering improved pharmacokinetics in some drug candidates .
  • Analytical Methods :
    • Techniques like UV absorption and melting range analysis (used for cyclobenzaprine ) are applicable for quality control of 3-cyclopropyl-5-iodobenzoic acid.

Notes and Limitations

  • Direct data on 3-cyclopropyl-5-iodobenzoic acid is scarce in the provided evidence. Comparisons rely on extrapolation from structural analogs.
  • Toxicology and solubility data for cyclopropyl/iodine-containing compounds remain understudied, necessitating further research .

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